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molecular formula C7H15NO3 B1356755 Methyl 2,2-diethoxyacetimidate CAS No. 76742-48-8

Methyl 2,2-diethoxyacetimidate

Cat. No. B1356755
M. Wt: 161.2 g/mol
InChI Key: YKOUABZEDZDJEY-UHFFFAOYSA-N
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Patent
US07863291B2

Procedure details

To a solution of methyl 2,2-diethoxyacetimidate (1.1 g, 6.82 mmol) in methanol (8 mL) was added p-tolylmethanamine (0.788 g, 6.50 mmol) dropwise at ambient temperature. The reaction flask was then placed into a preheated oil-bath and stirred at 70° C. for 16 h, then removed and allowed cooled. The volatiles were removed under reduced pressure and the crude material was added dropwise to sulfuric acid (5 mL) at ambient temperature. The reaction mixture was stirred for 72 h, then the flask was placed into an ice-water bath, diluted with water (50 mL), and slowly neutralized to pH=10 with sodium hydroxide (10 N). As the reaction mixture became basic, a grey precipitate formed. This precipitate was filtered, washed with water, and dried to afford 6-methylisoquinolin-3-amine (0.65 g, 63%), as a grey powder. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.73 (s, 1H), 7.69 (d, J=8.28 Hz, 1H), 7.29 (s, 1H), 7.00 (d, J=8.28 Hz, 1H), 5.81 (s, 1H), 2.40 (s, 3H). MS (LC/MS) R.T.=1.37; [M+H]+=159.10.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.788 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[CH:4](OCC)[C:5](=[NH:8])OC)C.[CH3:12][C:13]1[CH:14]=[CH:15][C:16]([CH2:19][NH2:20])=[CH:17][CH:18]=1>CO>[CH3:12][C:13]1[CH:14]=[C:15]2[C:4](=[CH:17][CH:18]=1)[CH:5]=[N:8][C:19]([NH2:20])=[CH:16]2

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C)OC(C(OC)=N)OCC
Name
Quantity
0.788 g
Type
reactant
Smiles
CC=1C=CC(=CC1)CN
Name
Quantity
8 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred at 70° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction flask was then placed into a preheated oil-bath
CUSTOM
Type
CUSTOM
Details
removed
TEMPERATURE
Type
TEMPERATURE
Details
allowed cooled
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
ADDITION
Type
ADDITION
Details
the crude material was added dropwise to sulfuric acid (5 mL) at ambient temperature
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 72 h
Duration
72 h
CUSTOM
Type
CUSTOM
Details
the flask was placed into an ice-water bath
ADDITION
Type
ADDITION
Details
diluted with water (50 mL)
CUSTOM
Type
CUSTOM
Details
a grey precipitate formed
FILTRATION
Type
FILTRATION
Details
This precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC=1C=C2C=C(N=CC2=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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